molecular formula C27H23N3OS B3004268 N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 536725-87-8

N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3004268
CAS No.: 536725-87-8
M. Wt: 437.56
InChI Key: YTXYYLFUVUSGFS-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This is achieved through the cyclization of appropriate precursors, such as 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and thiophene derivatives, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thieno[2,3-c]pyrazole intermediate with benzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    N-Benzylation: The final step involves the N-benzylation of the intermediate compound using benzyl bromide and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its dibenzyl substitution, which enhances its lipophilicity and potentially improves its interaction with biological membranes and targets . This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N,N-dibenzyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-20-24-17-25(32-27(24)30(28-20)23-15-9-4-10-16-23)26(31)29(18-21-11-5-2-6-12-21)19-22-13-7-3-8-14-22/h2-17H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYYLFUVUSGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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